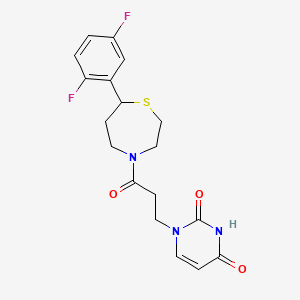
1-(3-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a pyrimidinedione derivative, which is a class of compounds that includes various pharmaceutical drugs. Pyrimidinediones (also known as pyrimidine-2,4-diones or uracils) are a type of pyrimidine, a class of organic compounds with a wide range of biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrimidinedione ring, possibly through a condensation reaction of a suitable diamine with a dicarbonyl compound. The 1,4-thiazepan-4-yl and 2,5-difluorophenyl groups would likely be introduced in subsequent steps, although the exact methods would depend on the specific reactants and conditions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrimidinedione ring, along with the 1,4-thiazepan-4-yl and 2,5-difluorophenyl substituents. The exact geometry and electronic structure could be determined using computational methods such as density functional theory .Chemical Reactions Analysis
As a pyrimidinedione derivative, this compound might undergo reactions typical of this class of compounds, such as nucleophilic substitution or addition reactions at the carbonyl groups. The presence of the 1,4-thiazepan-4-yl and 2,5-difluorophenyl groups could also influence its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the pyrimidinedione ring, which contains polar carbonyl groups, could influence its solubility in different solvents. The 2,5-difluorophenyl group could also influence its properties .Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of 1-(3-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione:
Anticancer Research
This compound has shown potential in anticancer research due to its ability to inhibit specific cancer cell lines. The presence of the thiazepane ring and difluorophenyl group contributes to its cytotoxic properties, making it a candidate for developing new cancer therapies. Studies have demonstrated its efficacy in inducing apoptosis and inhibiting cell proliferation in various cancer models .
Antiviral Applications
The unique structure of this compound allows it to interact with viral proteins, potentially inhibiting viral replication. Research has focused on its application against viruses such as HIV and influenza, where it has shown promising results in reducing viral load and improving immune response .
Neuroprotective Agents
Due to its ability to cross the blood-brain barrier, this compound is being investigated for its neuroprotective properties. It has shown potential in protecting neurons from oxidative stress and inflammation, which are common in neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Orientations Futures
Propriétés
IUPAC Name |
1-[3-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]-3-oxopropyl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2N3O3S/c19-12-1-2-14(20)13(11-12)15-3-6-22(9-10-27-15)17(25)5-8-23-7-4-16(24)21-18(23)26/h1-2,4,7,11,15H,3,5-6,8-10H2,(H,21,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDHJQOILBVPKQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=C(C=CC(=C2)F)F)C(=O)CCN3C=CC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-1-(((1H-indol-3-yl)methylene)amino)-2-amino-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2717409.png)
![4-(Chloromethyl)-2-[(4-chlorophenyl)methyl]-1,3-thiazole](/img/structure/B2717411.png)
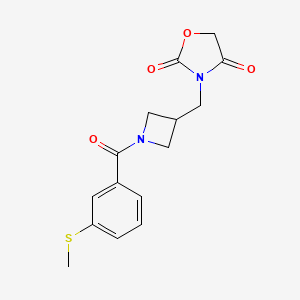


![2-[(2-Methylpropan-2-yl)oxymethyl]piperidine;hydrochloride](/img/structure/B2717417.png)

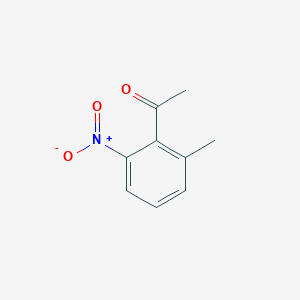
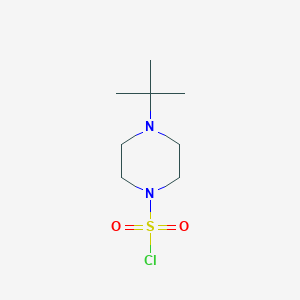
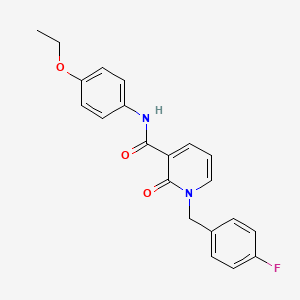
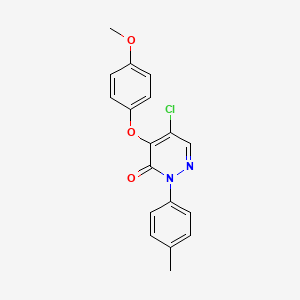
![4-(1-butyl-1H-benzo[d]imidazol-2-yl)-1-(2-ethylphenyl)pyrrolidin-2-one hydrochloride](/img/structure/B2717428.png)
![(2R)-2-Amino-3-sulfanylpropanoic acid;2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B2717430.png)
